2-Amino-2-(3,4-dimethylphenyl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(6-9(8)2)11(3,12)7-13/h4-6,13H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZJYXQRPDUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(CO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182889-37-7 | |
| Record name | 2-amino-2-(3,4-dimethylphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Amino Alcohols As Chiral Scaffolds in Organic Synthesis
Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. This bifunctional nature, combined with their inherent chirality, makes them exceptionally valuable in the realm of organic synthesis. Their significance is underscored by their widespread presence in natural products, pharmaceuticals, and as critical components in asymmetric catalysis.
The utility of chiral amino alcohols stems from several key attributes:
Versatile Precursors: They serve as foundational building blocks for the synthesis of a diverse array of more complex chiral molecules. diva-portal.org
Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral ligands that are instrumental in a multitude of asymmetric catalytic transformations. These transformations are crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. frontiersin.org
Chiral Auxiliaries: When temporarily incorporated into a prochiral substrate, chiral amino alcohols can direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and often recovered for reuse.
Source of Chirality: Many simple chiral amino alcohols are readily available from the chiral pool, which includes naturally occurring compounds like amino acids. This accessibility provides a cost-effective and convenient entry point to enantiomerically pure materials. researchgate.net
The development of new and efficient methods for the synthesis of chiral amino alcohols remains an active area of research, with techniques such as asymmetric aminohydroxylation and the reduction of α-amino ketones being prominent. diva-portal.orgfrontiersin.org
The Role of 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol in Contemporary Chemical Research
While the broader class of chiral amino alcohols is extensively studied, a specific investigation into the synthesis and application of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is not widely documented in publicly available academic literature. However, based on its structural features—a sterically hindered vicinal amino alcohol with a substituted aromatic ring—its potential roles in contemporary chemical research can be extrapolated.
The 3,4-dimethylphenyl group offers a unique electronic and steric profile compared to more common phenyl or substituted phenyl groups. This specific substitution pattern could influence the solubility, crystallinity, and electronic properties of its derivatives, potentially offering advantages in certain applications. The gem-dimethyl group on the carbon bearing the amino group provides significant steric bulk, which could be highly influential in stereoselective reactions.
Overview of Key Research Areas Pertaining to 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol
Classical Synthetic Approaches to this compound
Traditional synthetic routes to racemic this compound often involve robust and well-established chemical transformations. These methods are typically designed for efficiency and scalability, providing the foundational framework for more complex stereoselective syntheses.
Reductive Amination Strategies from Ketone Precursors
Reductive amination is a versatile and widely used method for the synthesis of amines, including amino alcohols. masterorganicchemistry.comorganic-chemistry.org This approach typically begins with a ketone precursor, which for the target compound would be 2-hydroxy-1-(3,4-dimethylphenyl)propan-1-one. The synthesis involves the reaction of this ketone with an amine source, such as ammonia, followed by reduction of the resulting imine intermediate.
The process is often carried out in a one-pot procedure. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The selection of the reducing agent can be critical to the success of the reaction, as it must selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), may be used to facilitate imine formation.
Table 1: Representative Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild, selective for imines over ketones |
Hydroxylation Techniques in this compound Synthesis
Hydroxylation reactions offer an alternative route to amino alcohols, often involving the introduction of a hydroxyl group into an amino-containing precursor. mdpi.com For the synthesis of this compound, a plausible precursor would be 2-amino-2-(3,4-dimethylphenyl)propane.
Biocatalytic hydroxylation, employing enzymes such as 2-oxoglutarate-dependent dioxygenases, has emerged as a powerful method for the selective hydroxylation of C-H bonds in amino acids and their derivatives. nih.govnih.gov These enzymes can offer high regio- and stereoselectivity under mild reaction conditions. nih.gov Chemical methods for hydroxylation, while potentially less selective, can also be employed. These might involve the use of oxidizing agents, though protecting group strategies are often necessary to prevent oxidation of the amino group.
Precursor Identification and Elaboration for this compound
The successful synthesis of the target compound relies on the availability of suitable starting materials. The primary precursor for the reductive amination route is 2-hydroxy-1-(3,4-dimethylphenyl)propan-1-one. This α-hydroxy ketone can be synthesized from 3,4-dimethylacetophenone. One common method involves the bromination of the acetophenone to yield 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one, followed by nucleophilic substitution with a hydroxide source.
For the hydroxylation approach, the precursor 2-amino-2-(3,4-dimethylphenyl)propane can be prepared from 3,4-dimethylacetophenone. This can be achieved through various methods, including the Leuckart reaction or by reductive amination of the ketone with ammonia and a reducing agent. The elaboration of these precursors through the aforementioned synthetic strategies leads to the final this compound product.
Enantioselective Synthesis of this compound
The synthesis of single enantiomers of chiral amino alcohols is of paramount importance for pharmaceutical applications. Enantioselective methods are designed to control the stereochemical outcome of the reaction, producing the desired stereoisomer in high enantiomeric excess.
Asymmetric Catalytic Hydrogenation Methods
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines. wikipedia.org This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the substrate preferentially. wikipedia.orgpsu.edu
For the synthesis of enantiomerically enriched this compound, the asymmetric hydrogenation of a suitable precursor, such as an α-amino ketone, is a viable strategy. researchgate.netgoogle.com Ruthenium and rhodium-based catalysts, particularly those developed by Noyori and coworkers, have proven to be highly effective for the asymmetric hydrogenation of ketones. google.commdpi.com The choice of chiral ligand, such as BINAP or a chiral diphosphine, is crucial for achieving high enantioselectivity. psu.edu
Table 2: Examples of Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Ru-BINAP | Ketones | >95% |
| Rh-DIPAMP | Enamides | >95% |
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of synthesizing chiral this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.orgnih.govharvard.edu Subsequent alkylation or other modifications would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. nih.govharvard.edu Finally, cleavage of the auxiliary would afford the desired enantiomer of the amino alcohol. This method allows for the predictable formation of specific stereoisomers based on the choice of the chiral auxiliary. wikipedia.org
Enzymatic Resolution Techniques for this compound Enantiomers
Enzymatic kinetic resolution (EKR) is a highly effective method for separating the enantiomers of chiral amino alcohols. jocpr.com This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. jocpr.comnih.gov This difference in reaction rates allows for the separation of the two enantiomers. jocpr.com Lipases are widely used due to their stability, commercial availability, and broad substrate scope. researchgate.netmdpi.com
The process typically involves the acylation or esterification of the amino alcohol. researchgate.net In the case of resolving an amino alcohol like this compound, a lipase would selectively acylate either the (R)- or (S)-enantiomer, producing an ester. The unreacted amino alcohol and the newly formed ester can then be separated by standard chromatographic techniques.
Key enzymes utilized in such resolutions include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Mucor miehei. mdpi.comresearchgate.net The choice of acyl donor and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. nih.gov Vinyl acetate is a common and effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. nih.gov
The table below summarizes typical conditions and outcomes for the enzymatic resolution of analogous chiral alcohols, illustrating the effectiveness of this method.
| Enzyme Source | Substrate Type | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia Lipase | Chiral Amine Precursor | Diethyl carbonate | 2-Me-THF | - | >99% | - |
| Candida antarctica Lipase B | Aryltrimethylsilyl Chiral Alcohol | Vinyl acetate | Hexane | ~50% | >99% | >200 |
| Mucor miehei Lipase | rac-1-(3-trifluoromethylphenyl)propan-2-ol | - | - | - | High | - |
This table presents illustrative data from studies on similar compounds to demonstrate the potential of enzymatic resolution. Specific results for this compound would require experimental validation.
Diastereomeric Salt Formation for Chiral Resolution of this compound Precursors
Chiral resolution via diastereomeric salt formation is a classical yet widely used industrial method for separating enantiomers of acidic or basic compounds. pharmtech.comwikipedia.orgnih.gov This technique is particularly applicable to the precursors of this compound, which may possess acidic or basic functional groups amenable to salt formation. The fundamental principle involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts.
Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. nii.ac.jp This difference in solubility allows for the separation of the two diastereomers by fractional crystallization. wikipedia.orgnih.gov Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the desired enantiomerically pure compound. wikipedia.org
The success of this method hinges on several factors:
Choice of Resolving Agent: The agent must be optically pure, readily available, and ideally recyclable to be cost-effective. pharmtech.com Common resolving agents for basic compounds (like amines) are chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org
Solvent Selection: The solvent plays a crucial role in the crystallization process, influencing both the yield and the optical purity of the diastereomeric salt. nih.gov A systematic screening of solvents is often necessary to find optimal conditions. nih.gov
Stoichiometry: The molar ratio of the racemic compound to the resolving agent can affect the equilibrium of the system and the efficiency of the resolution. aiche.org
The general workflow for this resolution process is illustrated below:
Salt Formation: The racemic precursor is reacted with a single enantiomer of a chiral resolving agent in a suitable solvent.
Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.
Separation: The crystallized salt is separated from the mother liquor (which is enriched in the more soluble diastereomeric salt) by filtration.
Liberation: The chiral resolving agent is cleaved from the isolated diastereomeric salt, typically through an acid-base extraction, to yield the enantiomerically pure precursor.
Stereocontrolled Synthesis via Epoxidation Routes for Amino Alcohol Formation
The synthesis of β-amino alcohols can be achieved with a high degree of stereocontrol through the ring-opening of epoxides. This method is one of the most direct routes for producing these valuable intermediates. The reaction involves the nucleophilic attack of an amine on an epoxide ring, resulting in the formation of a β-amino alcohol. growingscience.com
The stereochemistry of the final product is determined by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction. The nucleophilic attack on the epoxide ring typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. beilstein-journals.org When an achiral amine opens a chiral epoxide, the stereocenter of the epoxide is transferred to the amino alcohol product. For example, the reaction of an amine with a chiral epoxide, such as (R)-styrene oxide, will lead to a specific stereoisomer of the corresponding amino alcohol.
Key aspects of this synthetic route include:
Regioselectivity: With unsymmetrical epoxides, the nucleophilic amine generally attacks the least sterically hindered carbon atom. The choice of catalyst can also influence regioselectivity.
Stereospecificity: The SN2 reaction mechanism ensures that the ring-opening is stereospecific. For instance, the reaction of an amine with a cyclic epoxide like cyclohexene oxide results in the formation of a trans-β-amino alcohol. growingscience.com
Catalysis: While the reaction can occur thermally, various catalysts are often employed to enhance reaction rates and improve selectivity under milder conditions. growingscience.com These include Lewis acids, sulfated tin oxide, and other metal-based catalysts. growingscience.com
A general synthetic pathway is shown below:
| Starting Epoxide | Nucleophile (Amine) | Catalyst (optional) | Product (β-Amino Alcohol) | Stereochemical Outcome |
| Substituted Oxirane | R-NH₂ | Lewis Acid | R'-CH(OH)-CH(NHR)-R'' | High regioselectivity and stereospecificity (inversion) |
| Cyclohexene Oxide | Aromatic Amine | Sulfated Tin Oxide | trans-2-(Arylamino)cyclohexan-1-ol | trans stereospecificity |
This approach allows for the synthesis of specific stereoisomers of this compound by carefully selecting a chiral epoxide precursor and an appropriate nitrogen nucleophile.
Process Optimization and Scalability Considerations in this compound Production
Transitioning the synthesis and resolution of this compound from a laboratory setting to industrial-scale production requires careful process optimization and consideration of scalability. numberanalytics.com The primary goals are to maximize yield, ensure high enantiomeric purity, minimize costs, and maintain a safe and environmentally sustainable process. pharmtech.com
Optimization of Key Parameters: For both enzymatic resolution and diastereomeric salt crystallization, several parameters must be optimized. This can involve adjusting reaction times, temperature, catalyst or resolving agent loading, substrate concentration, and solvent systems. nih.gov Automated systems using Bayesian optimization can accelerate the process of finding the ideal conditions for multistep syntheses. nih.gov
Scalability Challenges and Solutions:
Enzymatic Resolution: While highly selective, scaling up enzymatic processes can present challenges such as the cost and stability of the enzyme. numberanalytics.com Immobilizing the enzyme on a solid support is a common strategy to improve its stability and enable reuse, which is crucial for cost-effectiveness in large-scale production. researchgate.net Continuous flow reactors, where the substrate solution is passed through a column packed with the immobilized enzyme, can offer higher throughput and efficiency compared to batch processes. mdpi.com
Diastereomeric Salt Crystallization: This method is generally considered scalable. pharmtech.com However, challenges include identifying a low-cost, recyclable resolving agent and developing a robust crystallization process that consistently yields high purity and recovery. pharmtech.com The kinetics of crystallization, including nucleation and crystal growth rates, must be well-understood and controlled to avoid the co-precipitation of the undesired diastereomer. aiche.org
Chromatographic Separation: Preparative chiral chromatography is another option for obtaining pure enantiomers, offering high purity. nih.gov However, its scalability can be limited by high solvent consumption and the cost of the chiral stationary phase, making it often more expensive than crystallization-based methods for large quantities. numberanalytics.comnih.gov The productivity of a preparative chromatography system scales with the size of the column, and scaling up requires systems capable of handling significantly higher flow rates and injection volumes. chiraltech.com
Ultimately, the choice of the most suitable method for large-scale production depends on a techno-economic analysis that considers factors like raw material costs, process complexity, throughput, and the required purity of the final product. researchgate.net
Chemical Transformations of the Amino Group in this compound
The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions.
Amidation and Alkylation Reactions
The nucleophilic nature of the primary amino group readily allows for acylation and alkylation reactions.
Amidation is typically achieved by reacting the amino alcohol with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions lead to the formation of N-acyl derivatives. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl-2-amino-2-(3,4-dimethylphenyl)propan-1-ol. This process is fundamental in peptide synthesis and the creation of amide-containing molecules.
Alkylation introduces alkyl substituents onto the amino group. Direct N-alkylation of amino alcohols can be achieved using alkyl halides. More advanced and atom-economic methods involve ruthenium-catalyzed reactions with alcohols, which can selectively yield mono-N-alkylated products. rug.nl This method is advantageous as it produces water as the only byproduct. rug.nl For α-amino acid esters and amides, this catalytic system has demonstrated good to excellent yields and high retention of stereochemistry. rug.nl The use of specific additives, such as diphenylphosphate, can be crucial for enhancing reactivity and selectivity, preventing side reactions like dialkylation. rug.nl
| Reaction Type | Reagent Class | Product Type | Key Features |
|---|---|---|---|
| Amidation | Acyl Chlorides, Carboxylic Anhydrides | N-Acyl Derivatives | Forms a stable amide bond. |
| Alkylation | Alkyl Halides | N-Alkyl, N,N-Dialkyl Derivatives | Can lead to mono- or di-alkylation. |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | N-Alkyl Derivatives | Forms an imine intermediate followed by reduction. |
| Catalytic N-Alkylation | Alcohols, Ru-catalyst | Mono-N-Alkyl Derivatives | Atom-economic, base-free, water as byproduct. rug.nl |
Cyclization and Heterocycle Formation
The 1,2-amino alcohol motif present in the scaffold is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as oxazolines and imidazolines. These reactions often involve condensation with carbonyl compounds or their derivatives, followed by intramolecular cyclization.
For example, the reaction of a 1,2-amino alcohol with an aldehyde or a carboxylic acid derivative can lead to the formation of a 2-substituted-oxazoline ring. This transformation is valuable in synthetic chemistry as oxazolines are important structural motifs in many biologically active compounds and serve as useful intermediates. The synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles can be achieved through the condensation of aldehydes with semicarbazide or thiosemicarbazide, followed by an iodine-mediated oxidative cyclization. researchgate.net This method is compatible with a range of aromatic and aliphatic aldehydes. researchgate.net
Furthermore, multicomponent reactions involving aminoazoles, aldehydes, and various carbonyl compounds have been developed to synthesize a diverse range of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. frontiersin.org The outcome of these reactions can often be controlled by adjusting reaction parameters like solvent and temperature. frontiersin.org
Chemical Transformations of the Hydroxyl Group in this compound
The primary hydroxyl group provides another reactive site for derivatization, enabling the synthesis of esters and ethers, or its conversion to other functional groups via oxidation.
Esterification and Etherification Reactions
Esterification involves the reaction of the primary alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Acid catalysts are often employed when using carboxylic acids. Chemoselective O-acylation of 1,2-amino alcohols can be achieved in aqueous media using catalysts like Cu(II) ions, which favor reaction at the hydroxyl group over the amino group. nih.gov This selectivity is attributed to the formation of a chelate complex where the deprotonated hydroxyl group becomes a more potent nucleophile. nih.gov
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether.
| Reaction Type | Reagent Class | Product Type | Key Conditions/Catalysts |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid | Ester | Acid catalyst (e.g., H2SO4) |
| Esterification | Acyl Chloride/Anhydride | Ester | Base (e.g., Pyridine, Et3N) |
| Chemoselective O-Acylation | Acylating agents (e.g., thioesters) | Ester | Cu(II) catalyst in water. nih.gov |
| Etherification (Williamson) | Alkyl Halide | Ether | Strong base (e.g., NaH) to form alkoxide. |
Oxidation Pathways of the Primary Alcohol
The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
Mild oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), can selectively oxidize the primary alcohol to an aldehyde, 2-amino-2-(3,4-dimethylphenyl)propanal. pressbooks.pub To prevent further oxidation to the carboxylic acid, the aldehyde product, which typically has a lower boiling point, can be distilled off as it forms. savemyexams.comchemguide.co.uk
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of an acid (e.g., dilute sulfuric acid), will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-amino-2-(3,4-dimethylphenyl)propanoic acid. pressbooks.pubsavemyexams.com This transformation proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. libretexts.orgchemguide.co.uk To ensure complete oxidation, the reaction is often carried out under reflux with an excess of the oxidizing agent. chemguide.co.uk
| Oxidizing Agent | Reaction Conditions | Primary Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Aldehyde |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, Distillation | Aldehyde |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidant, Reflux | Carboxylic Acid. chemguide.co.uk |
| Potassium Permanganate (KMnO₄) / H₂SO₄ | Heat, Reflux | Carboxylic Acid. savemyexams.com |
Modifications of the Aryl Moiety in this compound Analogues
The synthesis of analogues of this compound allows for the exploration of how different substituents on the aromatic ring influence the compound's properties. Various synthetic strategies can be employed to introduce a wide range of functional groups onto the phenyl ring.
The synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles and their thiadiazole counterparts has been reported, where the nature and position of substituents on the aryl ring are varied to study their pharmacological effects. nih.govsemanticscholar.org Similarly, the synthesis of 2-amino-4-aryl thiazoles and 2-amino-3-cyano-4-aryl-4H-chromenes demonstrates methods for incorporating diverse aromatic moieties into heterocyclic structures. researchgate.netnih.gov
For the synthesis of analogues of the title compound specifically, one could start from different substituted benzene derivatives and build the aminopropanol (B1366323) side chain. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, are powerful tools for creating carbon-carbon or carbon-heteroatom bonds on an aromatic ring, allowing for the introduction of new substituents. thermofisher.com Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) on a suitable precursor, followed by elaboration of the side chain, would also provide access to a wide array of aryl-modified analogues.
Substituent Effects on Reactivity and Yield in Derivatives
The reactivity of the this compound scaffold and the yield of its derivatization reactions are significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications at the amino and hydroxyl groups. While direct studies on this specific molecule are limited, principles from related 2-amino-2-arylpropan-1-ol structures provide valuable insights.
The presence of the two methyl groups at the 3 and 4 positions of the phenyl ring has a notable electronic and steric effect. Electronically, the methyl groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, these groups can hinder or direct the approach of reagents to the functional groups.
Derivatization of the amino and hydroxyl groups is a common strategy to create new analogues. The reactivity of these groups can be modulated by the choice of reagents and reaction conditions. For instance, acylation of the amino group is a frequently employed transformation. The yield of such reactions can be influenced by the steric hindrance around the amino group and the electronic properties of the acylating agent.
The table below illustrates potential derivatization reactions and the expected influence of substituents on the yield, based on general principles of organic synthesis and findings from structurally related compounds.
| Derivative Type | Reagent Example | Expected Substituent Effect on Yield | Rationale |
| N-Acyl derivative | Acyl chloride (e.g., Benzoyl chloride) | The 3,4-dimethylphenyl group may have a modest electronic effect, while steric hindrance from bulky acyl chlorides could slightly decrease yields. | Electron-donating groups on the phenyl ring can subtly influence the nucleophilicity of the amine. Steric bulk on either reactant can impede the reaction. |
| O-Acyl derivative | Acetic anhydride | Similar to N-acylation, steric factors are important. Prior protection of the more nucleophilic amino group is often necessary to achieve selective O-acylation. | The hydroxyl group is less nucleophilic than the amino group, necessitating careful reaction design for selectivity. |
| N-Alkyl derivative | Alkyl halide (e.g., Methyl iodide) | The electron-rich phenyl ring does not directly participate, but steric hindrance around the nitrogen can affect the rate and yield of N-alkylation. | The nucleophilicity of the amino group is a key factor. |
| Schiff base formation | Aldehyde or Ketone (e.g., Benzaldehyde) | The electronic nature of the aldehyde/ketone and the steric environment of the amino group are critical. Electron-withdrawing groups on the carbonyl component can enhance reactivity. | The formation of the imine is an equilibrium process, and the stability of the product influences the yield. |
Stereochemical Influence of Substituents on Derivative Formation
The stereochemistry of this compound is a critical aspect of its chemistry, as the molecule contains a chiral center at the C2 position. When new stereocenters are formed during derivatization, the existing chirality can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselectivity.
The spatial arrangement of the substituents around the chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. For example, in reactions involving the hydroxyl group, the adjacent amino group and the bulky 3,4-dimethylphenyl group can create a sterically hindered environment that favors attack from a specific face of the molecule.
Studies on analogous chiral amino alcohols have demonstrated that the stereochemical outcome of reactions can be highly dependent on the reaction conditions and the nature of the reagents used. nih.gov For instance, the use of chiral catalysts or auxiliaries can further enhance the stereoselectivity of derivatization reactions, allowing for the synthesis of specific stereoisomers. organic-chemistry.org
The table below summarizes the potential stereochemical influence of the inherent chirality of the scaffold on the formation of new stereocenters in derivatives.
| Reaction Type | New Stereocenter Formation | Expected Stereochemical Influence | Rationale |
| Aldol-type reaction with the enolate of an N-acylated derivative | At the β-carbon relative to the carbonyl | The chiral center at C2 can induce facial selectivity in the approach of the electrophile (aldehyde), leading to diastereomeric products in unequal ratios. | The formation of a six-membered transition state involving a metal cation can lead to predictable stereochemical outcomes based on minimizing steric interactions. |
| Reduction of a ketone derivative | At the newly formed secondary alcohol | The existing chiral center can direct the hydride delivery from a reducing agent to one face of the carbonyl group, resulting in diastereoselective alcohol formation. | Models such as Cram's rule and its variations can often predict the major diastereomer formed. |
| Cyclization reactions leading to heterocyclic rings | At the newly formed ring junctions | The stereochemistry of the starting material will dictate the relative stereochemistry of the substituents on the newly formed ring. | The reaction proceeds through a transition state that minimizes steric strain, often leading to a single, well-defined stereoisomer. |
Synthesis of Structural Analogues and Homologues of this compound
The synthesis of structural analogues and homologues of this compound allows for a systematic investigation of how modifications to the core structure impact its properties. Analogues can be created by altering the substitution pattern on the aromatic ring, while homologues involve changing the length of the carbon chain.
The synthesis of the parent scaffold itself can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the reaction of a suitable organometallic reagent with an amino acid derivative or a related chiral synthon. For example, the addition of a 3,4-dimethylphenyl organometallic species to an alanine derivative could be a potential route.
The synthesis of structural analogues with different substituents on the phenyl ring can be accomplished by starting with the appropriately substituted aromatic precursor. For instance, using a 3-fluoro-4-methylphenyl organometallic reagent would yield the corresponding fluorinated analogue.
Homologues of this compound can be prepared by employing synthetic strategies that allow for the extension or shortening of the carbon chain. For example, homologation could be achieved by starting with a different amino acid, such as aminobutyric acid, to introduce an additional methylene (B1212753) unit.
The following table provides examples of potential structural analogues and homologues and outlines possible synthetic approaches.
| Compound Type | Structural Modification | Potential Synthetic Precursor | General Synthetic Approach |
| Analogue | Replacement of one methyl group with a fluorine atom (e.g., 2-Amino-2-(3-fluoro-4-methylphenyl)propan-1-ol) | 1-Bromo-3-fluoro-4-methylbenzene | Formation of an organometallic reagent from the bromo-precursor followed by addition to a suitable chiral electrophile. |
| Analogue | Introduction of a methoxy group (e.g., 2-Amino-2-(3-methoxy-4-methylphenyl)propan-1-ol) | 2-Bromo-5-methylanisole | Similar to the fluoro analogue, utilizing the corresponding methoxy-substituted starting material. |
| Homologue | Extension of the carbon chain by one methylene group (e.g., 2-Amino-2-(3,4-dimethylphenyl)butan-1-ol) | 2-Amino-2-(3,4-dimethylphenyl)propanoic acid | Reduction of the carboxylic acid to the aldehyde, followed by the addition of a methyl organometallic reagent. |
| Homologue | Insertion of a methylene group between the phenyl ring and the chiral center (e.g., 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol) | 3,4-Dimethylbenzaldehyde | This would likely involve a different synthetic strategy, possibly starting from the aldehyde and building the amino alcohol functionality. rasayanjournal.co.in |
The synthesis of these analogues and homologues is crucial for developing a comprehensive understanding of the structure-property relationships within this class of compounds.
Structure Activity/property Relationship Sar/spr Studies of 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol Derivatives
Elucidation of Structural Determinants for Molecular Interactions
The molecular architecture of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol provides several key structural features that are determinants for its potential molecular interactions. The core scaffold consists of a propan-1-ol backbone with an amino group and a 3,4-dimethylphenyl group attached to the C2 carbon.
The Primary Hydroxyl (-CH₂OH) Group: This group is a potent hydrogen bond donor and acceptor. It can form crucial interactions with polar residues such as serine, threonine, or tyrosine, or with the backbone carbonyls of a protein target.
The Amino (-NH₂) Group: At physiological pH, this primary amine is expected to be protonated (-NH₃⁺), making it a key site for ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate (B1630785) in a binding pocket. It also serves as a strong hydrogen bond donor.
The Phenyl Ring: The aromatic ring can engage in non-polar interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The electronic nature of the ring influences these interactions.
The C2 Quaternary Carbon: The presence of a quaternary carbon atom to which both the amino and aryl groups are attached creates a specific and fixed three-dimensional orientation of these key functional groups, which can be critical for fitting into a constrained binding site.
The Methyl Groups: The two methyl groups on the propanol (B110389) backbone and the two on the phenyl ring contribute to the molecule's lipophilicity and can form hydrophobic interactions within a receptor pocket.
These structural elements collectively define the pharmacophore of this class of compounds, governing their binding affinity and selectivity for biological targets.
Impact of Stereochemistry on Functional Properties and Selectivity
The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-(3,4-dimethylphenyl)propan-1-ol and (S)-2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. Stereochemistry is a pivotal factor in pharmacology, as biological systems, such as enzymes and receptors, are inherently chiral.
The differential interaction of enantiomers with a biological target is a well-established principle. One enantiomer may exhibit significantly higher affinity or efficacy than the other, a phenomenon known as eudismic ratio. For instance, in related psychoactive compounds like cathinone (B1664624) and its derivatives, the stereochemistry at the carbon atoms bearing the amino and hydroxyl groups dictates the potency and nature of the biological effect.
The specific three-dimensional arrangement of the amino, hydroxyl, and dimethylphenyl groups around the chiral center determines how the molecule fits into its binding site. A change from the (R) to the (S) configuration can result in:
Altered Binding Affinity: One enantiomer may fit optimally, maximizing favorable interactions (ionic, hydrogen bonding, hydrophobic), while the other may experience steric hindrance or be unable to align its functional groups correctly, leading to weaker binding.
Modified Functional Activity: One enantiomer might act as an agonist while the other is an antagonist or has a completely different activity profile.
Differential Selectivity: The enantiomers may show varying selectivity for different receptor subtypes or isozymes.
Therefore, the separation and individual evaluation of the enantiomers of this compound and its derivatives are essential steps in any thorough SAR investigation to fully characterize their pharmacological profiles.
Correlation of Substituent Patterns on the Phenyl Ring with Observed Effects
The substitution pattern on the phenyl ring is a classic target for modification in SAR studies to fine-tune a molecule's properties. The 3,4-dimethyl substitution in the parent compound serves as a specific example, and its effects can be understood by comparing it to other substitution patterns. Modifications to the phenyl ring can influence activity by altering the electronic, steric, and lipophilic properties of the molecule.
Lipophilic Effects: The addition of alkyl groups like methyl increases the molecule's lipophilicity (fat-solubility), which is often correlated with improved membrane permeability and access to targets within the central nervous system. However, excessive lipophilicity can also lead to non-specific binding or poor aqueous solubility. The position of these groups is also important; for example, substitution at the 4-position (para) often has a different impact on activity compared to substitution at the 2-position (ortho) due to potential steric clashes with the rest of the molecule or the binding site.
The following interactive table illustrates a hypothetical SAR for 2-amino-2-arylpropan-1-ol derivatives, demonstrating how changes in phenyl ring substitution could modulate a hypothetical biological activity.
| Substituent (R) on Phenyl Ring | Electronic Effect | Lipophilicity (LogP) Change | Steric Bulk | Hypothetical Relative Activity |
|---|---|---|---|---|
| H (Unsubstituted) | Neutral | Baseline | Low | 1.0 |
| 4-Cl | Withdrawing | Increase | Medium | 2.5 |
| 4-OCH₃ | Donating | Slight Increase | Medium | 1.8 |
| 3,4-di-CH₃ | Donating | High Increase | High | 3.2 |
| 4-CF₃ | Strongly Withdrawing | High Increase | High | 0.9 |
| 2-CH₃ | Donating | Increase | Medium (potential steric clash) | 0.5 |
Note: The data in this table is illustrative and intended to demonstrate SAR principles, not represent experimentally verified results for a specific biological target.
Computational and Statistical Approaches to SAR/SPR Analysis of this compound Analogues
Modern drug discovery heavily relies on computational and statistical methods to rationalize and predict SAR/SPR, guiding the synthesis of new analogues. nih.govplos.org For the this compound series, these approaches would be invaluable.
Molecular Modeling and Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of various analogues. nih.gov A computational model of the receptor's binding site would allow researchers to visualize how the (R) and (S) enantiomers interact differently. It could also explain why the 3,4-dimethyl substitution pattern might be favorable over other patterns by showing how these methyl groups fit into specific hydrophobic pockets. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For this class of compounds, descriptors such as LogP (lipophilicity), molar refractivity (steric bulk), and Hammett constants (electronic effects) for different phenyl ring substituents would be calculated. These descriptors would then be statistically correlated with experimentally determined activity data to generate a predictive model. Such a model could forecast the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time. plos.org An MD simulation could assess the stability of the binding pose predicted by docking, revealing key stable interactions (e.g., persistent hydrogen bonds) and the flexibility of the ligand within the binding site. This can provide a more accurate estimation of binding free energy and a deeper understanding of the SAR.
These computational tools, when used in conjunction with experimental synthesis and testing, create an efficient cycle for optimizing the properties of lead compounds like this compound.
Mechanistic Investigations of 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol S Molecular and Cellular Interactions
Protein-Ligand Interaction Dynamics and Thermodynamics
Without experimental data from peer-reviewed studies, any attempt to provide information on these topics would be speculative and would not adhere to the required standards of scientific accuracy. Further research would be necessary to elucidate the potential biological activities and molecular interactions of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol.
Computational and Theoretical Studies on 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol
Molecular Docking Simulations of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target like a protein or enzyme.
A typical molecular docking study would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. A relevant biological target (receptor) would be obtained from a protein database.
Docking Simulation: Using software like AutoDock, the ligand would be placed into the receptor's binding site, and various conformations and orientations would be sampled. nih.gov
Analysis of Results: The results would be evaluated based on a scoring function, which estimates the binding affinity (often expressed as binding free energy, ΔG) and identifies the most stable binding pose. nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site, would be analyzed to explain the binding mechanism.
Without specific studies, a data table of binding affinities and interacting residues for this compound cannot be generated.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure and chemical reactivity. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to compute the electronic structure of molecules. researchgate.net For this compound, DFT calculations would be employed to determine various properties.
Hypothetical DFT Calculation Results:
| Property | Description |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. |
| Vibrational Frequencies | Calculates theoretical vibrational spectra (like IR and Raman) to help confirm the molecular structure. |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the molecule's electronic excitation properties and chemical reactivity. The energy gap helps to characterize molecular stability. |
| Global Reactivity Descriptors | Parameters such as electronegativity, hardness, and softness are calculated from HOMO-LUMO energies to predict the overall reactivity of the molecule. |
This table is illustrative of the data that would be generated from a DFT study; no specific values for the target compound were found.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net The MEP map is generated from DFT calculations and is color-coded to show different electrostatic potential values. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen and nitrogen atoms. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amino (-NH2) and hydroxyl (-OH) groups. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map is a valuable tool for predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Modes
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. mdpi.com
For this compound, an MD simulation could:
Explore its conformational landscape in an aqueous solution to identify the most stable shapes the molecule adopts.
Simulate the ligand-receptor complex (from molecular docking) over time to assess the stability of the binding pose and analyze the persistence of key intermolecular interactions. nih.gov
Provide insights into how the molecule's flexibility influences its ability to bind to a target.
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a set of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. mdpi.com
The process involves:
Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each analogue.
Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the biological activity.
Validating the model to ensure its predictive power. nih.gov
Such a model could then be used to predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. No QSAR studies specifically involving analogues of this compound were found.
Thermodynamic Analysis of Stereoselective Processes Involving this compound
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Stereoselective processes, such as enzymatic reactions or chromatographic separations, often favor one enantiomer over the other.
A thermodynamic analysis of these processes would involve computational methods to calculate the free energy changes (ΔG) associated with the interaction of each enantiomer with a chiral selector (e.g., an enzyme or a chiral stationary phase). nih.gov By comparing the calculated energies of the diastereomeric complexes formed, researchers can predict and explain the observed stereoselectivity. This type of analysis is crucial for understanding the pharmacological differences between enantiomers and for developing methods to separate them. mdpi.com
Advanced Analytical Methodologies for Research on 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol
Chromatographic Techniques for Enantiomeric Excess and Purity Determination
Chromatography is a cornerstone for the analysis of chiral compounds, enabling the separation of enantiomers and the quantification of impurities.
Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mst.edu
Research Findings: For amino alcohols similar to 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. mst.edusigmaaldrich.com Teicoplanin-based CSPs, for instance, are particularly successful in resolving the enantiomers of underivatized amino acids and their derivatives in reversed-phase mode. mst.edusigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The relative stability of these complexes dictates the elution order.
The mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, plays a critical role in achieving optimal separation. tsijournals.com For many amino alcohols, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or 2-propanol is effective. tsijournals.com Small amounts of additives like trifluoroacetic acid or an amine can be used to improve peak shape and resolution. tsijournals.com
The following table outlines a representative chiral HPLC method that could be adapted for the analysis of this compound, based on established methods for similar compounds. mst.edutsijournals.com
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Chirobiotic T) | Proven effectiveness for resolving enantiomers of polar and ionic compounds like amino alcohols. mst.edusigmaaldrich.com |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC, providing good efficiency and resolution. tsijournals.com |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations; TFA can improve peak shape for amino compounds. tsijournals.com |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time and separation efficiency. tsijournals.com |
| Temperature | 25 °C | Temperature can affect resolution; controlling it ensures reproducibility. tsijournals.com |
| Detection | UV at 220 nm | The phenyl group in the molecule allows for strong UV absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of a compound and for identifying and quantifying volatile byproducts that may be present from the synthesis process. Due to the polar nature and low volatility of amino alcohols, derivatization is typically required before GC analysis. sigmaaldrich.com
Research Findings: Derivatization converts the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile moieties. sigmaaldrich.com A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. The mass spectrum shows the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure of the main compound and identify any impurities. For amino acid derivatives, characteristic fragments allow for straightforward identification. sigmaaldrich.com This method is highly sensitive, capable of detecting impurities at very low levels. nih.gov
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Derivatization Reagent | MTBSTFA in Acetonitrile | Forms stable and volatile TBDMS derivatives suitable for GC analysis. sigmaaldrich.com |
| GC Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of derivatized compounds. sigmaaldrich.com |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program to separate the analyte from potential lower and higher boiling point impurities. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50-550 amu | Covers the expected mass of the derivatized analyte and its characteristic fragments. |
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H-NMR provides detailed information about the number and types of protons and their connectivity, while ¹³C-NMR reveals the carbon framework of the molecule.
Research Findings: For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the C2-methyl group, the methylene (B1212753) protons of the propanol (B110389) chain, and the exchangeable protons of the amino and hydroxyl groups. The splitting patterns (singlets, doublets, etc.) and coupling constants provide information about adjacent protons.
The ¹³C-NMR spectrum would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The predicted chemical shifts can be compared with experimental data to confirm the proposed structure.
The following tables present the expected NMR chemical shifts for this compound, based on data from structurally similar compounds and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (3 protons) | ~ 7.0 - 7.2 | Multiplet (m) |
| -CH₂OH (2 protons) | ~ 3.5 - 3.7 | Singlet (s) or AB quartet |
| Aromatic -CH₃ (6 protons) | ~ 2.2 - 2.3 | Singlet (s) |
| -NH₂ and -OH (3 protons) | ~ 1.5 - 2.5 (broad) | Broad Singlet (br s) |
| C2 -CH₃ (3 protons) | ~ 1.2 - 1.4 | Singlet (s) |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-3, C-4) | ~ 135 - 138 |
| Aromatic C (quaternary, C-1) | ~ 140 - 142 |
| Aromatic CH | ~ 125 - 130 |
| -CH₂OH | ~ 70 - 72 |
| C2 (quaternary, attached to N) | ~ 58 - 60 |
| C2 -CH₃ | ~ 23 - 26 |
| Aromatic -CH₃ | ~ 19 - 21 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is ionized, it forms a molecular ion (M⁺) whose mass corresponds to the molecular weight of the compound. This ion can then break apart into smaller, charged fragments.
Research Findings: For this compound (C₁₂H₁₉NO, Molecular Weight: 193.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 193. Key fragmentation pathways for amino alcohols often involve the cleavage of bonds adjacent to the nitrogen or oxygen atoms. A prominent fragment would likely result from the loss of the hydroxymethyl group (-CH₂OH), leading to a peak at m/z 162. Another characteristic fragmentation would be the cleavage of the C-C bond between the quaternary carbon and the phenyl ring.
| m/z Value | Proposed Fragment Ion | Comment |
|---|---|---|
| 193 | [M]⁺ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl group |
| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha-cleavage) |
| 105 | [C₈H₉]⁺ | Dimethylbenzyl cation |
Determining the absolute configuration of a chiral molecule is crucial, as enantiomers can have different biological activities. Optical rotation and circular dichroism are chiroptical techniques used for this purpose.
Research Findings: Optical Rotation measures the rotation of plane-polarized light by a chiral compound in solution. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property. For example, the (S)-enantiomer might exhibit a positive (+) rotation (dextrorotatory), while the (R)-enantiomer would show an equal but negative (-) rotation (levorotatory), or vice-versa. The specific value would need to be determined experimentally.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com Enantiomers produce mirror-image CD spectra. mdpi.com This technique is particularly powerful for assigning absolute configuration without the need for X-ray crystallography. nih.gov The experimental CD spectrum of an enantiomer can be compared to a spectrum predicted by quantum chemical calculations. nih.gov A good match between the experimental and calculated spectra for a specific configuration (e.g., S) allows for the unambiguous assignment of the absolute stereochemistry of that enantiomer. nih.govnih.gov This makes CD a simple, sensitive, and reproducible method for stereochemical characterization. mdpi.com
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Applications of 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol in Chemical and Biological Research
As a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, a cornerstone of modern pharmaceutical and materials science. Chiral amino alcohols, such as 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, are a particularly important class of these building blocks. researchgate.net The intrinsic stereochemistry of the building block can be effectively transferred to the final product, allowing for the construction of stereochemically defined molecules. mdpi.com This approach, often referred to as the "chiral pool" strategy, is a highly efficient method for establishing key stereocenters in optically active compounds. mdpi.com
The utility of chiral amino alcohols as building blocks is well-documented. For instance, in a notable example of asymmetric synthesis, the structurally analogous compound (R)-2-amino-2-(4-methoxyphenyl)ethanol was employed as a chiral auxiliary. acs.org This auxiliary guided the stereoselective synthesis of both enantiomers of IKM-159, a potent AMPA receptor antagonist. acs.org The chiral auxiliary was instrumental in establishing the desired stereochemistry in the target molecule, after which it could be cleaved. This highlights the potential of this compound to serve a similar role, where its stereogenic center directs the formation of new chiral centers in a predictable manner, providing access to enantiomerically pure target molecules.
As a Chiral Ligand or Catalyst Component in Asymmetric Reactions
The development of chiral ligands and catalysts is central to the field of asymmetric catalysis, which seeks to create chiral compounds from achiral starting materials with high enantioselectivity. organic-chemistry.org Chiral 1,2-amino alcohols are privileged structures for this purpose, finding application as both valuable ligands and bifunctional organocatalysts. researchgate.net The nitrogen of the amino group and the oxygen of the alcohol group in this compound can coordinate to a metal center, creating a defined chiral environment around the catalytic site. This chiral pocket influences the trajectory of incoming reactants, favoring the formation of one enantiomer of the product over the other.
Research into related structures demonstrates the viability of this application. For example, pinane-based aminodiol derivatives, which share the core amino alcohol functionality, have been synthesized and used as chiral ligands in the highly studied asymmetric addition of diethylzinc to aldehydes. mdpi.com These ligands effectively induced enantioselectivity, favoring the formation of the (R)-enantiomer of the resulting alcohol. mdpi.com Similarly, novel chiral phosphine-olefin bidentate ligands have been designed for rhodium-catalyzed asymmetric additions, showcasing the power of combining a coordinating group like an amine or phosphine (B1218219) with another functional moiety to create a highly effective chiral environment. organic-chemistry.org These examples underscore the potential of this compound to function as a key component in new catalytic systems for asymmetric transformations.
As a Synthetic Intermediate for Complex Organic Molecules
Beyond their role in guiding chirality, chiral amino alcohols are valuable synthetic intermediates—stable molecules that act as stepping stones in multi-step synthetic pathways toward more complex targets. Chiral amines and alcohols are critical intermediates in the synthesis of numerous natural products and chiral drugs.
The industrial relevance of this class of compounds is significant. A close structural isomer, 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, is noted for its role as a pharmaceutical intermediate, indicating that this particular arrangement of functional groups is useful for building drug-like molecules. Another pertinent example is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of the widely used antidepressant, Duloxetine. semanticscholar.orgresearchgate.net The synthesis of Duloxetine relies on the precise stereochemistry and functionality of this amino alcohol intermediate to construct the final active pharmaceutical ingredient. This precedent suggests that this compound could serve as a crucial intermediate for the synthesis of novel, biologically active complex molecules, where the dimethylphenyl group could impart specific properties such as metabolic stability or target affinity.
Development of Molecular Probes for Biochemical Assays
Molecular probes are specialized molecules used to study and visualize biological processes within cells and biochemical assays. While direct research on this compound as a molecular probe is not extensively documented, its structure contains functional groups amenable to modification for this purpose. The primary amine and hydroxyl groups serve as chemical handles that can be derivatized to attach reporter groups such as fluorophores, biotin tags, or radioactive isotopes.
The utility of a simple propanol (B110389) backbone in this context has been demonstrated with the compound 2-(dimethylphosphoryl)propan-2-ol, which is utilized as a probe in the study of enzyme mechanisms and in various biochemical assays. This compound can act as an inhibitor by binding to the active sites of specific enzymes. Following this principle, this compound could be functionalized to create a library of probes. For example, attaching a fluorescent dye to the amino group would allow researchers to track the molecule's localization within a cell or its interaction with a specific protein target, thereby helping to elucidate biological pathways or validate new drug targets.
Exploration as a Scaffold for Novel Compound Discovery
In medicinal chemistry, a molecular scaffold is a core structure of a molecule upon which various functional groups can be appended to create a library of new compounds. nih.gov This approach is fundamental to drug discovery, allowing for the systematic exploration of chemical space to identify compounds with desired biological activity. The this compound structure, with its defined stereochemistry and multiple points for diversification, is an excellent candidate for a novel scaffold.
The promise of the dimethylphenyl portion of the molecule as a valuable scaffold is supported by research on its isomers. The 2,5-dimethylphenyl scaffold, for instance, is a common structural feature in many antimicrobial compounds. nih.gov It is a key component in the development of new agents targeting antibiotic-resistant infections and is found in drugs such as the antibacterial agent linezolid and antifungal echinocandins. nih.gov Researchers have used this scaffold to synthesize novel thiazole derivatives with potent antimicrobial activity against multidrug-resistant Gram-positive pathogens. nih.gov This success suggests that the isomeric 3,4-dimethylphenyl scaffold present in this compound could likewise serve as a foundation for the discovery of new therapeutic agents with unique biological profiles.
Data Tables
Table 1: Overview of Applications and Research Findings
| Application Area | Role of this compound | Key Research Findings from Analogous Compounds |
|---|---|---|
| Asymmetric Synthesis | Chiral Building Block / Chiral Auxiliary | Structurally similar amino alcohols transfer their inherent chirality to create enantiomerically pure products like the AMPA receptor antagonist IKM-159. acs.org |
| Asymmetric Catalysis | Chiral Ligand / Catalyst Component | Amino alcohol moieties coordinate with metal centers to create a chiral environment, inducing high enantioselectivity in reactions like the addition of diethylzinc to aldehydes. mdpi.com |
| Organic Synthesis | Synthetic Intermediate | Isomers and analogs serve as crucial intermediates in the multi-step synthesis of complex pharmaceuticals such as the antidepressant Duloxetine. semanticscholar.orgresearchgate.net |
| Biochemical Research | Molecular Probe Precursor | The amine and hydroxyl groups act as functional handles for attaching reporter tags (e.g., fluorophores) to study biological systems. |
| Drug Discovery | Novel Compound Scaffold | The related 2,5-dimethylphenyl scaffold is a core component of successful antimicrobial drugs, indicating the potential of the 3,4-dimethylphenyl scaffold for new therapeutics. nih.gov |
Table 2: Directory of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-2-amino-2-(4-methoxyphenyl)ethanol |
| IKM-159 |
| Diethylzinc |
| 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
| Duloxetine |
| 2-(dimethylphosphoryl)propan-2-ol |
Metabolic Pathway Investigations of 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol in Research Models
In Vitro Metabolic Studies Using Microsomal Systems and Recombinant Enzymes
In vitro metabolic studies are the cornerstone for elucidating the biotransformation of new chemical entities. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are extensively used to predict in vivo hepatic clearance. core.ac.ukrug.nl
For a compound like 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, initial in vitro studies would typically involve incubation with pooled human liver microsomes and microsomes from various animal species (e.g., rat, mouse, dog, monkey) to identify potential species differences in metabolism. nih.govfrontiersin.org These experiments require cofactors such as NADPH, as CYP-mediated reactions are monooxygenations. nih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. nih.gov
Beyond CYPs, other enzyme systems could be involved. For instance, the primary alcohol moiety could be a substrate for alcohol dehydrogenases, and the amino group could potentially undergo conjugation reactions, although these are typically studied using cytosolic fractions or other in vitro systems.
Identification of Metabolites and Metabolic Transformations
The primary metabolic transformations for this compound are predicted to involve oxidation of both the aromatic ring and the aliphatic portions of the molecule. Based on the metabolism of other aromatic hydrocarbons and amino alcohols, several metabolic pathways can be postulated. unesp.brscbt.com
Aromatic Hydroxylation: The 3,4-dimethylphenyl group is a likely site for oxidation. CYP enzymes can catalyze the hydroxylation of the aromatic ring, potentially at positions 2, 5, or 6, leading to the formation of phenolic metabolites.
Benzylic Oxidation: The methyl groups on the aromatic ring are also susceptible to oxidation by CYPs to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.
Oxidation of the Propanol (B110389) Side Chain: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.
N-Oxidation and Deamination: The primary amino group can undergo N-oxidation. Alternatively, deamination, a common pathway for amino alcohols, could occur, leading to the formation of a ketone. scispace.com
The identification and structural elucidation of these potential metabolites are typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). nih.gov By comparing the mass spectra of the parent compound and its metabolites, the sites of metabolic modification can be determined.
Interactive Data Table: Predicted Metabolites of this compound
| Putative Metabolite | Metabolic Reaction | Potential Enzyme(s) |
| Hydroxylated aromatic ring metabolite | Aromatic Hydroxylation | Cytochrome P450s (e.g., CYP1A2, CYP2C9, CYP3A4) |
| Benzylic alcohol metabolite | Benzylic Oxidation | Cytochrome P450s |
| Carboxylic acid from benzylic oxidation | Further Oxidation | Aldehyde Dehydrogenase |
| Aldehyde from propanol oxidation | Alcohol Oxidation | Alcohol Dehydrogenase |
| Carboxylic acid from propanol oxidation | Further Oxidation | Aldehyde Dehydrogenase |
| N-oxide metabolite | N-Oxidation | Cytochrome P450s, Flavin-containing monooxygenases (FMOs) |
| Ketone from deamination | Deamination | Monoamine Oxidase (MAO) |
Mechanistic Studies of Metabolic Enzymes Involved in this compound Biotransformation
Once the primary metabolizing enzymes are identified, further mechanistic studies can be conducted to understand the kinetics of the enzymatic reactions. For CYP-mediated metabolism, determining the Michaelis-Menten constants (Km and Vmax) for the formation of major metabolites provides insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction. These kinetic parameters are crucial for predicting the potential for drug-drug interactions and for in vitro-in vivo extrapolation of metabolic clearance.
The mechanism of CYP-catalyzed reactions involves a complex catalytic cycle that includes substrate binding, electron transfer from NADPH via CYP reductase, and oxygen activation. nih.gov For a compound like this compound, mechanistic studies might also investigate the potential for mechanism-based inhibition of CYP enzymes, where a metabolite forms a covalent bond with the enzyme, leading to its irreversible inactivation. researchgate.net Such interactions can have significant clinical implications.
Isotope-labeling studies, where specific atoms in the this compound molecule are replaced with stable isotopes (e.g., deuterium, carbon-13), can be employed to trace the metabolic fate of different parts of the molecule and to elucidate the mechanisms of bond cleavage and rearrangement during metabolism.
Comparative Metabolism in Different Non-Human Biological Systems
Significant species differences in drug metabolism are common and arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes across species. rug.nllongdom.org Therefore, comparing the metabolism of this compound in human in vitro systems with those from preclinical animal models is essential for selecting the most appropriate animal species for toxicological and pharmacological studies. europa.eu
For instance, the profile of metabolites and the rate of metabolism in liver microsomes from rats, dogs, and monkeys would be compared to human liver microsomes. nih.gov A species that produces a human-relevant metabolite profile is generally considered a more suitable model for safety assessment. europa.eu It is not uncommon to find both qualitative and quantitative differences in metabolite formation between species. frontiersin.org For example, a particular metabolite might be major in rats but minor or absent in humans, or vice versa.
These comparative studies help in understanding whether animal models are likely to be exposed to the same set of metabolites as humans, which is a key consideration for the safety qualification of human metabolites.
Interactive Data Table: Hypothetical Comparative Metabolic Profile in Liver Microsomes
| Species | Major Metabolite(s) | Minor Metabolite(s) | Predicted Intrinsic Clearance |
| Human | Aromatic hydroxylation, Benzylic oxidation | N-oxidation | Moderate |
| Rat | Benzylic oxidation, Propanol oxidation | Aromatic hydroxylation | High |
| Dog | N-oxidation, Aromatic hydroxylation | Benzylic oxidation | Low |
| Monkey | Aromatic hydroxylation, Benzylic oxidation | Propanol oxidation | Moderate to High |
This comparative approach is critical for the rational selection of animal species in preclinical development and for the interpretation of toxicology data in the context of human risk assessment.
Future Research Directions and Emerging Paradigms for 2 Amino 2 3,4 Dimethylphenyl Propan 1 Ol
Development of Novel Stereoselective Synthetic Methodologies
The presence of a stereocenter in 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol necessitates the development of efficient and highly selective stereoselective synthetic routes. While general methods for the synthesis of amino alcohols are established, future research should focus on methodologies tailored to this specific structure to access its enantiomerically pure forms.
Key areas for investigation include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of precursor β-amino ketones could provide a direct and efficient route to the enantiomerically pure amino alcohol. researchgate.net Research in this area would involve the screening and design of chiral transition metal complexes, particularly those with bidentate phosphine (B1218219) ligands, to achieve high enantioselectivity. researchgate.net
Biocatalysis: The use of ketoreductases (KREDs) offers a green and highly selective alternative for the reduction of the corresponding aminoketone. nih.gov Future work could involve enzyme screening and protein engineering to develop a biocatalyst with optimal activity and selectivity for the specific substrate.
Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of subsequent reactions. Alternatively, substrate-controlled methods, where the inherent chirality of a starting material dictates the stereochemistry of the final product, could be explored. elsevierpure.com
Aminohydroxylation: Stereoselective aminohydroxylation of a corresponding allyl precursor could be a viable strategy. This process, often catalyzed by osmium complexes in the presence of a chiral ligand, can install both the amino and hydroxyl groups in a concerted and stereocontrolled manner. nih.gov
| Methodology | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High efficiency, atom economy | Catalyst and ligand design |
| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |
| Chiral Auxiliaries | Predictable stereochemical outcome | Development of removable auxiliaries |
| Aminohydroxylation | Concerted formation of two stereocenters | Ligand development and optimization |
Exploration of New Derivatization Strategies and Scaffold Diversification
The functional groups of this compound, namely the primary amine and hydroxyl group, offer versatile handles for derivatization. Future research should aim to create libraries of novel compounds based on this scaffold to explore a wider chemical space.
Promising derivatization strategies include:
N-Acylation and N-Alkylation: The primary amine can be readily acylated or alkylated to introduce a wide variety of substituents, thereby modulating the compound's steric and electronic properties. researchgate.net
O-Alkylation and O-Esterification: The hydroxyl group can be converted to ethers or esters to alter polarity and introduce new functional groups.
Heterocycle Formation: The 1,2-amino alcohol motif is a precursor for the synthesis of various heterocyclic systems, such as oxazolidines. nih.gov These transformations can lock the conformation of the side chain and introduce new structural features. For example, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. nih.gov
Formation of Bioisosteres: The amine or hydroxyl groups could be replaced with other functional groups that have similar physicochemical properties (bioisosteres), such as thiols or fluorinated moieties, to fine-tune the molecule's properties. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a notable example of a privileged structure in medicinal chemistry that could be explored. nih.govresearchgate.net
Advanced Mechanistic Studies using High-Resolution Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the rational design of improved synthetic routes.
Future mechanistic studies could employ:
In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) can be used to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics.
Kinetic Isotope Effect (KIE) Studies: The use of isotopically labeled starting materials can provide detailed insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. nih.gov This can provide a theoretical framework to complement experimental observations.
| Technique | Information Gained | Research Application |
| In-situ Spectroscopy | Reaction kinetics, intermediate identification | Optimization of reaction conditions |
| Kinetic Isotope Effect | Rate-determining step, transition state structure | Elucidation of reaction mechanisms |
| Computational Modeling | Reaction pathways, activation energies | Rational design of catalysts and reagents |
Integration of Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery of novel molecules with desired properties.
Future research should leverage this integration by:
Virtual Screening: Computational models can be used to screen virtual libraries of derivatives of this compound for potential biological activity or specific material properties.
De Novo Design: Advanced algorithms and deep learning approaches can be employed to design novel analogues with optimized properties. nih.gov This can guide synthetic efforts towards the most promising candidates.
Structure-Property Relationship (SPR) Studies: By combining experimental data with computational modeling, it is possible to build robust SPR models that can predict the properties of new derivatives before they are synthesized.
This iterative cycle of computational design, chemical synthesis, and experimental testing can significantly streamline the research and development process.
Expanding Research Applications in Emerging Scientific Fields
The unique structural features of this compound and its derivatives make them interesting candidates for exploration in a variety of emerging scientific fields.
Potential areas of application include:
Materials Science: The ability to form ordered structures through hydrogen bonding and aromatic interactions makes this compound a potential building block for the development of novel supramolecular assemblies, liquid crystals, or chiral materials.
Catalysis: Chiral amino alcohols are widely used as ligands for asymmetric catalysts. The specific steric and electronic properties of this compound could be exploited in the development of new catalysts for asymmetric synthesis.
Medicinal Chemistry: The aminopropanol (B1366323) scaffold is present in a number of biologically active molecules. Derivatives of this compound could be investigated for their potential as therapeutic agents. The 2-aminothiazole (B372263) moiety, for instance, is found in compounds with a wide range of biological activities. mdpi.comresearchgate.net
Q & A
Basic: What are the optimized synthetic routes for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves reductive amination of 3,4-dimethylbenzaldehyde with nitroethane, followed by reduction of the nitroalkene intermediate using hydrogen gas and a palladium catalyst (e.g., Pd/C) . Key factors include:
- Catalyst loading : Higher Pd/C ratios (5-10%) improve reduction efficiency but may increase costs.
- Temperature control : Maintaining 40–60°C during nitroalkene formation minimizes side reactions like over-oxidation.
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) isolates the product with >95% purity .
Data Note : Yields drop below 60% if reaction pH exceeds 9.0 due to hydrolysis of intermediates .
Advanced: How can chiral resolution of this compound enantiomers be achieved, and what analytical techniques validate optical purity?
Methodological Answer:
Chiral resolution employs:
- Chiral stationary phases (CSPs) : Use HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) .
- Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
Validation : - Polarimetry : Specific rotation ([α]D²⁵) should match literature values (e.g., +15.2° for (R)-enantiomer) .
- Circular Dichroism (CD) : Peaks at 220 nm confirm enantiomeric excess (ee) >99% .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 (aromatic H), δ 4.1 (OH), δ 2.8 (NH₂) .
- FT-IR : Bands at 3350 cm⁻¹ (OH/NH stretch) and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .
- HPLC-MS : ESI+ mode detects [M+H]+ at m/z 194.1, with retention time ~8.2 min (C18 column, acetonitrile/water) .
Advanced: How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric hindrance : The 3,4-dimethyl groups reduce accessibility to the amino group, slowing SN2 reactions (e.g., alkylation with methyl iodide requires 24h at 80°C) .
- Electronic effects : Electron-donating methyl groups enhance resonance stabilization of the intermediate, favoring aryl ring substitutions over aliphatic reactions.
Case Study : Nitration with HNO3/H2SO4 yields para-nitro derivatives (70% yield) due to steric blocking of ortho positions .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Decomposition onset at 180°C (TGA data) .
- Photostability : Store in amber vials; UV light induces 15% degradation over 48h .
- Humidity : Hygroscopic; store under nitrogen with desiccants (silica gel) to prevent hydrolysis .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s binding affinity to dopamine receptors, and what experimental assays validate these predictions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO/LUMO energies to assess electron-donating capacity .
- Docking Simulations : AutoDock Vina models interactions with D2 receptor (PDB: 6CM4); ΔG < -8 kcal/mol suggests strong binding .
Validation : - Radioligand assays : Displacement of [³H]spiperone in HEK293 cells expressing D2 receptors (IC50 < 1 µM confirms activity) .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Intermediate : Synthesize dopamine reuptake inhibitors (e.g., bupropion analogs) via N-alkylation .
- Enzyme studies : Probe monoamine oxidase (MAO) inhibition kinetics using fluorometric assays (IC50 ~5 µM) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., MAO-A vs. MAO-B selectivity)?
Methodological Answer:
- Assay standardization : Use recombinant MAO isoforms (e.g., MAO-A in SH-SY5Y cells vs. MAO-B in platelets) .
- Control compounds : Clorgyline (MAO-A) and selegiline (MAO-B) validate assay specificity.
Data Adjustment : Normalize activity to protein concentration (Bradford assay) and correct for non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
